[(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate
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Overview
Description
[(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-C]pyridin core, chlorophenyl and iodophenyl groups, and a methyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[2,3-C]pyridin core, followed by the introduction of the chlorophenyl and iodophenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the compound to form the methyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the compound meets the necessary quality standards.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl and iodophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
[(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate can be compared with similar compounds such as:
- [(2Z)-3-[(2-Chlorophenyl)carbamoyl]-2-[(4-fluorophenyl)imino]-8-methyl-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate
- [(2Z)-2-[(4-Iodophenyl)imino]-8-methyl-3-[(2-methylphenyl)carbamoyl]-2H-pyrano[2,3-C]pyridin-5-YL]methyl acetate
These compounds share a similar core structure but differ in the substituents attached to the pyrano[2,3-C]pyridin ring. The unique combination of substituents in this compound may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19ClIN3O4 |
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Molecular Weight |
587.8 g/mol |
IUPAC Name |
[3-[(2-chlorophenyl)carbamoyl]-2-(4-iodophenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate |
InChI |
InChI=1S/C25H19ClIN3O4/c1-14-23-19(16(12-28-14)13-33-15(2)31)11-20(24(32)30-22-6-4-3-5-21(22)26)25(34-23)29-18-9-7-17(27)8-10-18/h3-12H,13H2,1-2H3,(H,30,32) |
InChI Key |
GUTFDJFNSGLNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)I)C(=C2)C(=O)NC4=CC=CC=C4Cl)COC(=O)C |
Origin of Product |
United States |
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